molecular formula C24H20BrN3O6 B12023746 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 767310-43-0

4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12023746
CAS No.: 767310-43-0
M. Wt: 526.3 g/mol
InChI Key: OOHBQUQYYCNZDJ-VULFUBBASA-N
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Description

Its molecular formula, C23H17Br2N3O5, includes a 4-bromoanilino moiety, an oxoacetyl group, a carbohydrazonoyl linker, and a 3,4-dimethoxybenzoate ester (). The bromine atoms enhance lipophilicity and molecular weight, while the methoxy groups on the benzoate ring likely improve solubility and influence electronic interactions via electron-donating effects.

Properties

CAS No.

767310-43-0

Molecular Formula

C24H20BrN3O6

Molecular Weight

526.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H20BrN3O6/c1-32-20-12-5-16(13-21(20)33-2)24(31)34-19-10-3-15(4-11-19)14-26-28-23(30)22(29)27-18-8-6-17(25)7-9-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

OOHBQUQYYCNZDJ-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the bromoanilino intermediate. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromoanilino group may play a role in binding to proteins or enzymes, while the oxoacetyl and dimethoxybenzoate groups may contribute to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs differ primarily in substituents on the aromatic rings and the nature of the linker or ester groups. Below is a comparative analysis of key derivatives:

Compound Name / ID Substituents / Functional Groups Key Features Reference
4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate (Target Compound) - 4-Bromoanilino
- 3,4-Dimethoxybenzoate
- Carbohydrazonoyl linker
High lipophilicity (Br), improved solubility (OCH3), and hydrogen bonding capacity.
4-((E)-{[(4-bromophenyl)amino]-2-oxoacetyl}hydrazono)methyl)-2-methoxyphenyl 3-bromobenzoate - 3-Bromobenzoate
- 2-Methoxyphenyl
Higher electronegativity (Br vs. OCH3), lower solubility compared to target.
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) - Chloromethyl group
- Dimethyl(oxo)-λ6-sulfanylidene
Sulfur-containing group; melting point 137.3–138.5°C.
769148-03-0 (4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate) - 4-Propoxybenzoate
- Anilino(oxo)acetyl
Propoxy group increases steric bulk, potentially reducing reactivity.
4-(2-(ANILINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 3,4-DIMETHOXYBENZOATE - Carbothioyl group (S instead of O) Thioamide linker may enhance stability but reduce hydrogen bonding capacity.

Physicochemical Properties

  • Lipophilicity: The target compound’s bromine atoms increase lipophilicity (logP ~3.5 estimated) compared to non-brominated analogs like 769148-03-0 (logP ~2.8) ().
  • Solubility : The 3,4-dimethoxybenzoate ester enhances aqueous solubility relative to bromobenzoate derivatives (e.g., 3-bromobenzoate in ) due to methoxy groups’ polarity ().
  • Thermal Stability : Compounds like 1f (melting point 137–138°C) exhibit lower thermal stability than the target compound, which likely has a higher melting point due to stronger intermolecular interactions ().

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